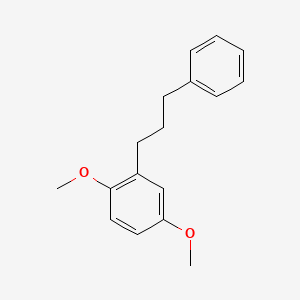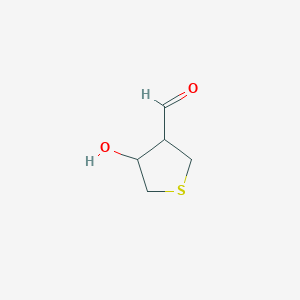
4-Hydroxythiolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxythiolane-3-carbaldehyde is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocycles. This compound features a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a thiolane ring. The presence of both functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxythiolane-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 1,4-dithiane-2,5-diol with appropriate aldehydes under acidic conditions. Another method includes the oxidation of 4-hydroxythiolane-3-methanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxythiolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 4-Hydroxythiolane-3-carboxylic acid.
Reduction: 4-Hydroxythiolane-3-methanol.
Substitution: 4-Alkoxy- or 4-acyloxythiolane-3-carbaldehyde derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxythiolane-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 4-Hydroxythiolane-3-carbaldehyde involves its interaction with various molecular targets, depending on its application. In biological systems, it can act as an enzyme inhibitor or modulator by forming covalent bonds with active site residues. The aldehyde group is particularly reactive and can form Schiff bases with amino groups in proteins, altering their function.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxythiolane-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
4-Hydroxythiolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Alkoxy- or 4-acyloxythiolane-3-carbaldehyde: Derivatives with substituted hydroxyl groups.
Uniqueness
4-Hydroxythiolane-3-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the thiolane ring, which provides it with distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
113772-17-1 |
|---|---|
Fórmula molecular |
C5H8O2S |
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
4-hydroxythiolane-3-carbaldehyde |
InChI |
InChI=1S/C5H8O2S/c6-1-4-2-8-3-5(4)7/h1,4-5,7H,2-3H2 |
Clave InChI |
CLEKNVDYPODCTP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CS1)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
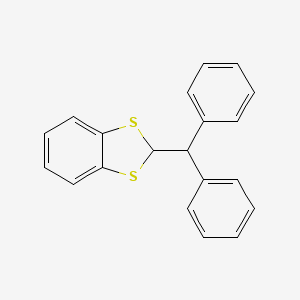
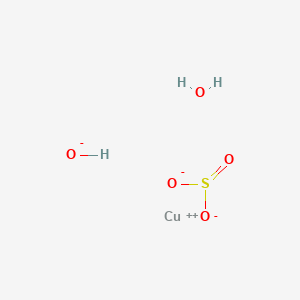


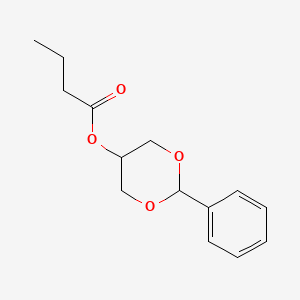
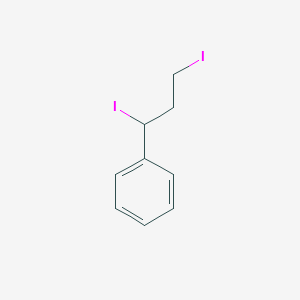
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
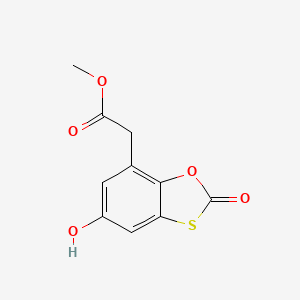
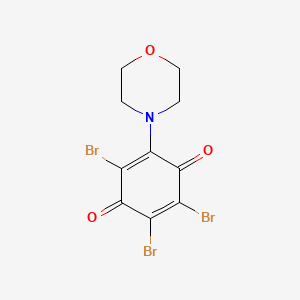
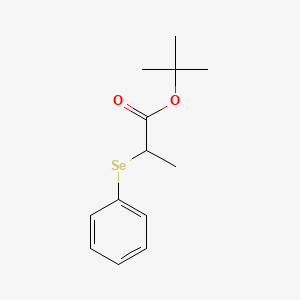
![2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate](/img/structure/B14301252.png)
